Cas no 1805944-75-5 (3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol)

3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol is a versatile intermediate in organic synthesis, particularly valuable for constructing complex heterocyclic frameworks. The presence of iodine at the 3-position enhances its reactivity in cross-coupling reactions, enabling efficient derivatization. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, making it useful in pharmaceutical and agrochemical applications. The hydroxymethyl group at the 5-position offers additional functionalization potential, allowing for further modifications. This compound’s well-defined structure and reactive handles make it a valuable building block for medicinal chemistry and material science research. Its stability under standard storage conditions ensures reliable performance in synthetic workflows.
3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol structure
1805944-75-5 structure
Product Name:3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol
CAS No:1805944-75-5
MF:C8H7F3INO2
MW:333.046365022659
CID:4834349
Update Time:2025-06-30

3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol
    • Inchi: 1S/C8H7F3INO2/c1-4-6(12)2-5(3-14)7(13-4)15-8(9,10)11/h2,14H,3H2,1H3
    • InChI Key: FVBUEJGPCZXEHC-UHFFFAOYSA-N
    • SMILES: IC1=C(C)N=C(C(CO)=C1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.4

3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029092904-1g
3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol
1805944-75-5 97%
1g
$1,579.40 2022-04-01

Additional information on 3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol

3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1805944-75-5): A Comprehensive Overview

3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1805944-75-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinctive iodo, methyl, and trifluoromethoxy substituents, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol is composed of a pyridine ring with specific functional groups attached. The presence of the iodo group at the 3-position, the methyl group at the 2-position, and the trifluoromethoxy group at the 6-position imparts unique chemical and biological properties to this compound. These substituents not only influence the compound's reactivity and stability but also play a crucial role in its pharmacological profile.

In recent years, there has been a growing interest in the use of halogenated pyridines, such as 3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol, for their potential in drug discovery and development. The iodine atom, in particular, can serve as a bioisostere for other halogens or functional groups, allowing for the modulation of biological activity and selectivity. Additionally, the presence of the methyl and trifluoromethoxy groups can enhance lipophilicity and metabolic stability, which are essential considerations in drug design.

The synthesis of 3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol has been extensively studied, with several methods reported in the literature. One common approach involves the sequential introduction of the functional groups onto a pyridine scaffold. For instance, starting from 2-methylpyridine, the introduction of the iodo group can be achieved through iodination reactions, followed by the addition of the trifluoromethoxy group via nucleophilic substitution or other synthetic strategies. The final step typically involves the introduction of the hydroxymethyl group at the 5-position.

The biological activity of 3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol has been evaluated in various preclinical studies. Research has shown that this compound exhibits promising activity against certain types of cancer cells, particularly those resistant to conventional therapies. The mechanism of action is believed to involve multiple pathways, including inhibition of cell proliferation and induction of apoptosis. Additionally, studies have indicated that this compound may have potential as an antiviral agent, with activity against several viral strains.

In terms of pharmacokinetics, 3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol demonstrates favorable properties such as good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for further development as a therapeutic agent. Preclinical studies have also highlighted its ability to cross the blood-brain barrier, which is particularly important for targeting central nervous system disorders.

The safety profile of 3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol has been extensively evaluated in animal models. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure its suitability for human use.

In conclusion, 3-Iodo-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1805944-75-5) represents a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research in this area continues to advance, it is likely that new insights into its mechanisms of action and potential clinical applications will emerge.

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